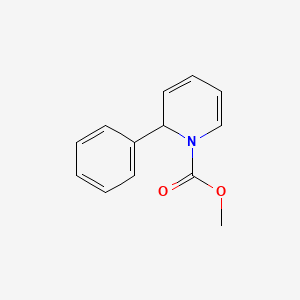
Methyl 2-phenylpyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-phenylpyridine-1(2H)-carboxylate is an organic compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by a pyridine ring substituted with a phenyl group and a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylpyridine-1(2H)-carboxylate typically involves the reaction of 2-phenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the phenyl group onto the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-phenylpyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 2-phenylpyridine-1(2H)-carboxylic acid.
Reduction: 2-phenylpyridine-1(2H)-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-phenylpyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-phenylpyridine-1(2H)-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with enzymes or receptors. The phenyl and pyridine rings provide structural stability and facilitate binding to specific molecular targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
2-phenylpyridine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-pyridinecarboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenylpyridinecarboxylic acid: The carboxylic acid derivative of the compound, which has different solubility and reactivity profiles.
Uniqueness: Methyl 2-phenylpyridine-1(2H)-carboxylate is unique due to the presence of both the phenyl and ester groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
54732-59-1 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl 2-phenyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)14-10-6-5-9-12(14)11-7-3-2-4-8-11/h2-10,12H,1H3 |
Clé InChI |
QBTVHSUVYLRWSE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=CC=CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


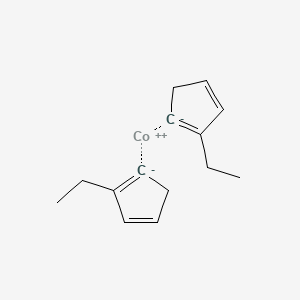
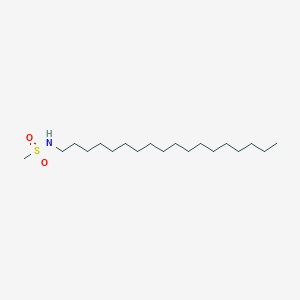
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
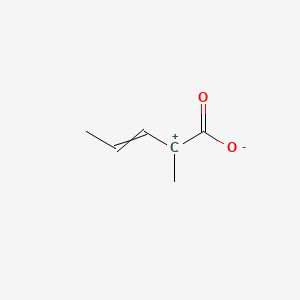
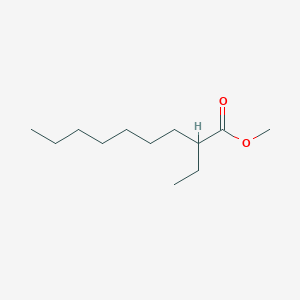
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
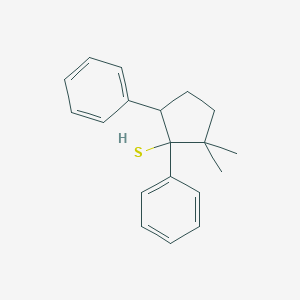
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
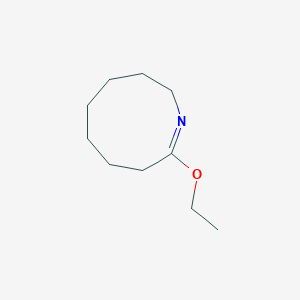
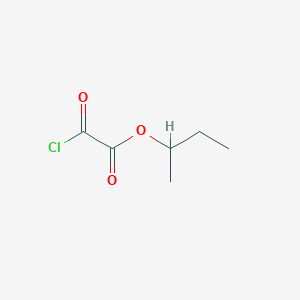


![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
